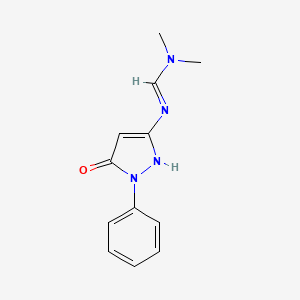

3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine, commonly known as FMP, is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets specific enzymes and receptors in the human body, which makes it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Central Nervous System Activities

A variety of compounds, including 3-methoxy-6-(methoxybenzylthio)-2-phenyl(substituted phenyl and pyridinyl) imidazo[1,2-b]pyridazines, have been synthesized and evaluated for their central nervous system activities. These compounds have shown significant potential in inhibiting GABA-stimulated 3H-diazepam binding to rat brain plasma membranes. Specifically, certain derivatives were found to be significantly more effective in displacement studies compared to their parent compounds. This includes the observation that electron-donating substituents in specific derivatives favor binding, although bulky substituents may hinder this effect (Barlin, Davies, Ireland, & Ngu, 1989).

Interaction with Benzodiazepine Receptors

Some derivatives of imidazo[1,2-b]pyridazines, including modifications such as 3-(aliphatic and aromatic) acylaminomethyl derivatives, have been prepared and tested for binding to both central and peripheral-type benzodiazepine receptors present in rat brain and kidney membranes, respectively. Certain compounds with specific substituents demonstrated strong and selective binding to peripheral-type benzodiazepine receptors, indicating a potential for therapeutic applications targeting these sites (Barlin, Davies, Harrison, Ireland, & Willis, 1996).

Antimicrobial Activities

Chemical reactivities of pyridazine and pyridine derivatives have been studied, revealing fused heterocyclic compounds with antimicrobial activities. This suggests that derivatives related to the chemical structure of interest may hold potential for developing new antimicrobial agents (Mohareb, Al-Omran, & Ho, 2002).

Anti-Avian Influenza Virus Activity

Investigations into novel pyrimidine and fused pyrimidine derivatives, such as 4-amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, have been conducted. Although these compounds did not demonstrate antiviral activity against avian influenza (H5N1) virus, the research contributes to the broader understanding of potential antiviral agents (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-22-15-7-4-6-13(11-15)17-9-10-18(21-20-17)23-12-14-5-2-3-8-16(14)19/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSKASMZIIBEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)

![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)

![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)